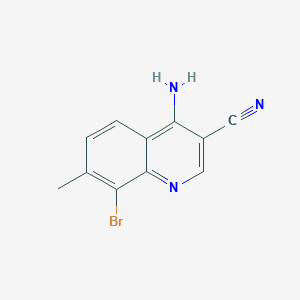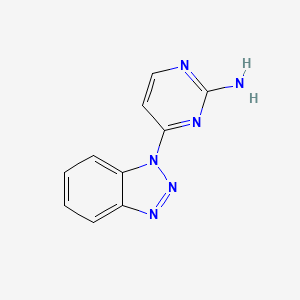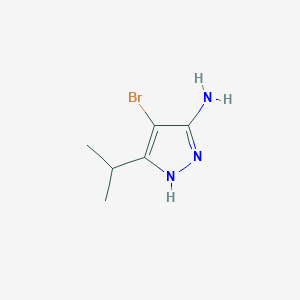
4-Amino-8-bromo-7-methylquinoline-3-carbonitrile
Vue d'ensemble
Description
4-Amino-8-bromo-7-methylquinoline-3-carbonitrile (4AB7MC) is an organic compound used in scientific research and laboratory experiments. It is a nitrogen-containing heterocyclic compound with a quinoline ring structure. 4AB7MC is a highly useful compound for scientists and researchers due to its unique and versatile properties.
Applications De Recherche Scientifique
Facile Synthesis and Chemical Reactivity
Quinoline derivatives have been synthesized through various methods, demonstrating their versatility in chemical reactions. For example, tetrahydroquinoline-3-carbonitrile derivatives have been synthesized, highlighting their reactivity towards different chemical reagents. These compounds show potential in antimicrobial applications, suggesting a pathway for the development of new therapeutic agents (Elkholy & Morsy, 2006).
Corrosion Inhibition
Some quinoline derivatives have been studied for their corrosion inhibition properties. Computational studies have investigated the adsorption and corrosion inhibition of quinoline derivatives on iron surfaces, demonstrating their effectiveness in protecting metals from corrosion. These findings suggest potential industrial applications in metal preservation and protection (Erdoğan et al., 2017).
Optoelectronic and Charge Transport Properties
Research on hydroquinoline derivatives has explored their structural, electronic, optical, and charge transport properties. These studies indicate that quinoline derivatives can be efficient multifunctional materials, suitable for use in optoelectronic devices. The research underscores the potential of quinoline derivatives in the development of new materials for electronic and photonic applications (Irfan et al., 2020).
Antimicrobial and Antitumor Activity
Quinoline derivatives have been synthesized and evaluated for their antifungal and antitumor properties. Some compounds have shown significant activity, suggesting their potential as leads for the development of new antimicrobial and anticancer drugs. This highlights the importance of quinoline derivatives in medicinal chemistry and drug discovery (Gholap et al., 2007).
Propriétés
IUPAC Name |
4-amino-8-bromo-7-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c1-6-2-3-8-10(14)7(4-13)5-15-11(8)9(6)12/h2-3,5H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXCPRHIOMAFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)N)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-8-bromo-7-methylquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1380258.png)



![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)



![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)

![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)

